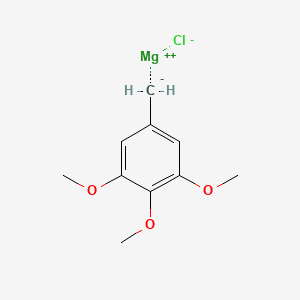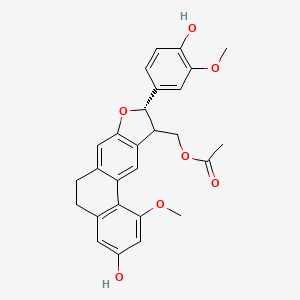
Shanciol H
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Shanciol H is typically synthesized through chemical synthesis . The synthetic route may involve the oxidation and cyclization of benzoic acid . The preparation of this compound requires specific organic synthesis techniques and equipment . Industrial production methods for this compound involve large-scale chemical synthesis processes, ensuring high purity and yield .
Chemical Reactions Analysis
Shanciol H undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Major products formed from these reactions include derivatives of this compound with modified functional groups .
Scientific Research Applications
Shanciol H has a wide range of scientific research applications in chemistry, biology, medicine, and industry . In chemistry, it is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds . In biology, this compound is studied for its potential biological activities, including anti-tumor, anti-inflammatory, and anti-neurodegenerative properties . In medicine, it is explored for its potential therapeutic applications . In the industry, this compound is used in the production of various chemical products .
Mechanism of Action
The mechanism of action of Shanciol H involves its interaction with specific molecular targets and pathways . It exerts its effects by binding to target proteins and modulating their activity . The molecular pathways involved in the action of this compound include signal transduction pathways and gene expression regulation .
Comparison with Similar Compounds
Properties
Molecular Formula |
C27H26O7 |
|---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
[(9S)-3-hydroxy-9-(4-hydroxy-3-methoxyphenyl)-1-methoxy-5,6,9,10-tetrahydronaphtho[1,2-f][1]benzofuran-10-yl]methyl acetate |
InChI |
InChI=1S/C27H26O7/c1-14(28)33-13-21-20-12-19-15(4-5-16-8-18(29)11-25(32-3)26(16)19)9-23(20)34-27(21)17-6-7-22(30)24(10-17)31-2/h6-12,21,27,29-30H,4-5,13H2,1-3H3/t21?,27-/m1/s1 |
InChI Key |
UBJDLKGJDZONCO-IAIRZMIISA-N |
Isomeric SMILES |
CC(=O)OCC1[C@H](OC2=C1C=C3C(=C2)CCC4=C3C(=CC(=C4)O)OC)C5=CC(=C(C=C5)O)OC |
Canonical SMILES |
CC(=O)OCC1C(OC2=C1C=C3C(=C2)CCC4=C3C(=CC(=C4)O)OC)C5=CC(=C(C=C5)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


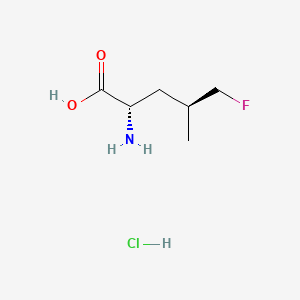
![4-[3-(Trifluoromethyl)phenyl]-1,2,5-oxadiazol-3-amine](/img/structure/B15295911.png)
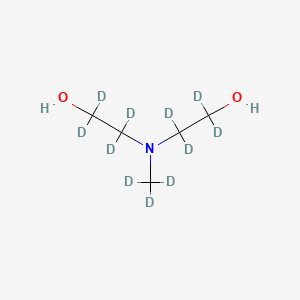
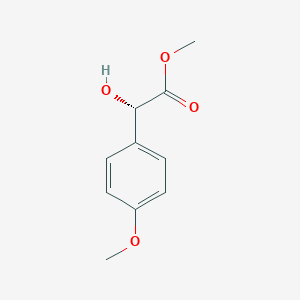

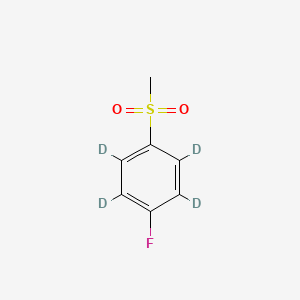
![2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)-2-phenylacetamide](/img/structure/B15295961.png)
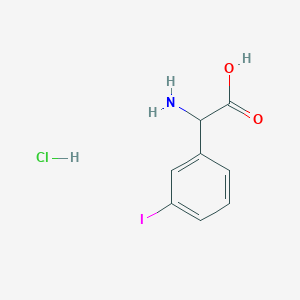
![N-[(1R,5S)-3-(1-Acetyl-4-piperidinyl)-1,3,4,5,6,8-hexahydro-8-oxo-1,5-methano-2H-pyrido[1,2-a][1,5]diazocin-11-yl]-2-naphthalenecarboxamide](/img/structure/B15295982.png)
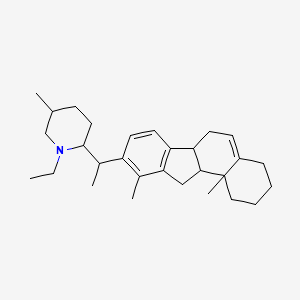
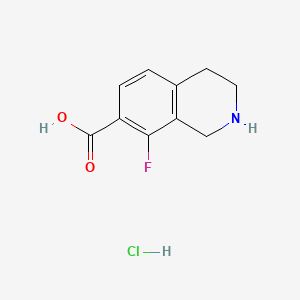
![(4R)-4-[(1S)-1,5-Dimethyl-4-hexen-1-yl]-2-cyclohexen-1-one](/img/structure/B15296004.png)
